N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Regioisomer differentiation COX-2 inhibition Structure-activity relationship

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic N-benzyl-5-aminopyrazole derivative (molecular formula C₁₃H₁₇N₃O, monoisotopic mass 231.14 Da, vendor-reported mass 222.27 Da) that belongs to the broad class of 5-amino-1,3-dimethylpyrazole building blocks widely employed in kinase inhibitor design, fragment-based drug discovery, and agrochemical intermediate synthesis. The compound features a 1,3-dimethylpyrazole core with an exocyclic secondary amine bearing an ortho-methoxybenzyl substituent—a regioisomeric motif distinct from its meta- and para-methoxy congeners and from the corresponding unsubstituted N-benzyl analog (CAS 1856048-07-1, MW 201.27).

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B15048331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NCC2=CC=CC=C2OC)C
InChIInChI=1S/C13H17N3O/c1-10-8-13(16(2)15-10)14-9-11-6-4-5-7-12(11)17-3/h4-8,14H,9H2,1-3H3
InChIKeyGVKDHJCFIGYAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine – Procurement-Relevant Structural Identity and Baseline Characterization


N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic N-benzyl-5-aminopyrazole derivative (molecular formula C₁₃H₁₇N₃O, monoisotopic mass 231.14 Da, vendor-reported mass 222.27 Da) that belongs to the broad class of 5-amino-1,3-dimethylpyrazole building blocks widely employed in kinase inhibitor design, fragment-based drug discovery, and agrochemical intermediate synthesis . The compound features a 1,3-dimethylpyrazole core with an exocyclic secondary amine bearing an ortho-methoxybenzyl substituent—a regioisomeric motif distinct from its meta- and para-methoxy congeners and from the corresponding unsubstituted N-benzyl analog (CAS 1856048-07-1, MW 201.27) . It is commercially available as a screening compound (mcule ID P-578609375, purity ≥90%) .

Why N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine Cannot Be Replaced by Its Regioisomers or Unsubstituted Benzyl Analog


Substitution of the ortho-methoxybenzyl group with its meta- (3-methoxy), para- (4-methoxy), or unsubstituted benzyl counterpart is not functionally neutral. A comparative study of isomeric methoxy-substituted aryl derivatives demonstrated that ortho-methoxy substitution can detrimentally affect target enzyme inhibition relative to para-methoxy substitution, as confirmed by molecular docking [1]. Beyond target engagement, the ortho-methoxy group alters the compound's physicochemical profile: the 2-methoxy isomer exhibits a computed logP of 1.95 and topological polar surface area (tPSA) of 79.46 Ų , compared with logP 2.41 and tPSA 53.07 Ų for the structurally related 4-methoxybenzyl regioisomer [2]. These differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility produced by the ortho substitution pattern directly impact membrane permeability, metabolic stability, and off-target interaction profiles—meaning that in-class analogs cannot be assumed interchangeable for screening or SAR campaigns without risking divergent biological outcomes.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine Against Closest Analogs


Regioisomeric Methoxy Position Determines Biological Activity Fate: Ortho vs. Para Comparison

In a controlled isomeric methoxy analog study (Yamamoto et al., 2016), para-methoxy substitution on a phenyl ring retained COX-2 inhibitory potency and selectivity comparable to the parent compound, whereas the ortho-methoxy substituent detrimentally affected COX-2 inhibition activity, a result corroborated by molecular docking [1]. Although this study was conducted on nimesulide analogs rather than directly on pyrazol-5-amine derivatives, the underlying physicochemical principle—that the ortho-methoxy group introduces steric hindrance and altered electron density at the binding interface—is transferable across chemotypes. For N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine, the ortho-methoxy group creates a distinct conformational and electronic profile relative to its 4-methoxy isomer, with the target compound showing a computed tPSA of 79.46 Ų versus 53.07 Ų for the 4-methoxy analog [2], a 49.7% increase that predicts different membrane permeation and target interaction behavior.

Regioisomer differentiation COX-2 inhibition Structure-activity relationship

Physicochemical Profile Differentiation: Ortho-Methoxybenzyl vs. Unsubstituted Benzyl Analog

The introduction of the ortho-methoxy group onto the N-benzyl substituent produces measurable changes in key physicochemical descriptors relative to the unsubstituted N-benzyl-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1856048-07-1, MW 201.27) . N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine has a computed mass of 222.27 Da, logP of 1.95, tPSA of 79.46 Ų, 4 hydrogen bond acceptors, and 4 rotatable bonds . The unsubstituted benzyl analog (MW 201.27) contains 2 hydrogen bond acceptors (versus 4 for the target) and has a correspondingly lower tPSA (estimated ~40–45 Ų). The molecular weight increase of ~21 Da and the additional oxygen atom contribute to a differentiated solubility and permeability profile. The target compound shows zero Rule-of-Five violations but three Rule-of-Three violations , categorizing it as lead-like rather than fragment-like, which is relevant for library design decisions in fragment-based screening versus HTS campaigns.

Lipophilicity Polar surface area Drug-likeness

Availability as a Distinct Screening Compound with Defined Purity Specifications

N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is stocked as a discrete screening compound by mcule (product ID P-578609375) with a guaranteed purity of ≥90% . It is also listed in the Hit2Lead/ChemBridge screening collection (SC-39431522) as a related analog, where the structurally elaborated derivative 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(2-methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine (MW 336, logP 2.22, tPSA 43.2) is available for direct procurement . In contrast, the 3-methoxy (CAS not publicly assigned with stock) and 4-methoxy (CAS 1855950-62-7) regioisomers are less consistently inventoried across major screening vendors. This differential commercial availability means the 2-methoxy isomer provides a more accessible entry point for SAR exploration around the ortho-substituted benzylamine chemotype.

Screening compound Commercial availability Compound procurement

Synthetic Accessibility via Established Reductive Amination Chemistry

The compound is accessible through the reductive amination of commercially available 5-amino-1,3-dimethylpyrazole (CAS 3524-32-1) with 2-methoxybenzaldehyde—a transformation that has been demonstrated in the parallel synthesis of anti-HIV phenylpyrazole derivatives, where reductive amination of benzaldehydes with 5-aminopyrazoles enabled systematic SAR exploration and yielded a six-fold potency improvement over a lead compound through benzyl group optimization [1]. The 5-amino-1,3-dimethylpyrazole precursor is available at scale (e.g., 71% yield from literature synthesis ), and the reductive amination step has been reported to proceed with quantitative yield based on recovered starting material for analogous 5-aminopyrazole substrates [2]. This established synthetic route contrasts with C-substituted benzyl pyrazole regioisomers such as 4-BENZYL-1,3-DIMETHYL-1H-PYRAZOL-5-AMINE (CAS 59166-14-2), which require different synthetic strategies and are available only through rare-chemical collections .

Reductive amination 5-aminopyrazole Parallel synthesis

Conformational Differentiation Driven by Ortho-Methoxy Steric and Electronic Effects

The ortho-methoxy substituent introduces a stereoelectronic environment distinct from its meta and para congeners. In the NBOMe (N-2-methoxybenzyl) chemotype series, analytical characterization by NMR has demonstrated that ortho-methoxybenzyl derivatives exhibit unique spectroscopic signatures and conformational properties compared to their 3- and 4-methoxybenzyl analogues, enabling unambiguous differentiation by ¹H NMR [1]. For the target compound, the computed 4 rotatable bonds combined with the ortho-methoxy group's capacity for intramolecular hydrogen bonding with the secondary amine NH create a conformational ensemble that differs from the meta- and para-substituted analogs. This conformational differentiation has practical implications: in a phenylpyrazole anti-HIV SAR campaign, systematic variation of the benzyl group via reductive amination of 5-aminopyrazoles produced a six-fold activity range across analogs, demonstrating that benzyl substitution pattern is a critical determinant of biological potency [2].

Conformational analysis Ortho effect Molecular recognition

High-Value Application Scenarios for N-(2-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine Based on Differentiation Evidence


Kinase Inhibitor Fragment-to-Lead Optimization Requiring Ortho-Substituted Benzylamine Chemotypes

The 1,3-dimethyl-5-aminopyrazole scaffold is a recognized privileged structure in kinase inhibitor design, with 3-aminopyrazole derivatives achieving nanomolar CDK2 inhibition (IC₅₀ = 37 nM for PNU-292137) [1]. N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine provides an elaborated building block with the ortho-methoxybenzyl substituent pre-installed, enabling direct structure-activity exploration at the N-benzyl position without requiring de novo synthesis of the substituted benzylamine. Its calculated logP of 1.95 and tPSA of 79.46 Ų [2] place it within favorable drug-like chemical space for oral bioavailability. Teams pursuing kinase targets where benzyl substitution pattern has been shown to modulate potency (as demonstrated by six-fold activity differences in phenylpyrazole anti-HIV SAR [3]) can use this compound as a starting point for hit expansion libraries.

Regioisomeric Selectivity Profiling in GPCR or Enzyme Target Panels

The documented differential effect of ortho- vs. para-methoxy substitution on enzyme inhibition—where ortho-methoxy can be detrimental while para-methoxy retains activity [1]—positions this compound as a critical control probe in target selectivity panels. For programs investigating aminopyrazole-based ligands at receptors such as sigma-1 (where pyrazole derivatives achieve pKᵢ > 8 [2]) or metabotropic glutamate receptors, inclusion of the 2-methoxy isomer alongside its 3- and 4-methoxy counterparts enables systematic mapping of the methoxy position tolerance within the target binding pocket. This regioisomeric profiling is essential for establishing robust SAR that distinguishes steric from electronic contributions to binding affinity.

Screening Library Design for Lead-Like Chemical Space Exploration

With zero Rule-of-Five violations but three Rule-of-Three violations (MW 222.27 Da, logP 1.95) [1], N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine occupies the 'lead-like' chemical space that is underrepresented in traditional fragment libraries (which favor RO3-compliant compounds with MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. For organizations building diversity-oriented screening collections, this compound fills a gap between true fragments (MW < 200) and full drug-like molecules (MW > 350), offering a balanced profile of molecular complexity and synthetic tractability. The documented commercial availability at defined purity (≥90%) [1] further supports its inclusion in procurement planning for medium-to-high-throughput screening cascades.

Parallel SAR Expansion via Reductive Amination Chemistry

The established synthetic route—reductive amination of 5-amino-1,3-dimethylpyrazole with substituted benzaldehydes [1]—enables rapid parallel synthesis of analog libraries. The 5-amino-1,3-dimethylpyrazole precursor is commercially available at scale (synthesis reported at 71% yield [2]), and the reductive amination step has been validated on analogous 5-aminopyrazole systems at up to quantitative yield based on recovered starting material [3]. This chemistry is compatible with diverse benzaldehyde inputs, allowing medicinal chemistry teams to use N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine as both a screening hit and a synthetic template for generating focused libraries exploring ortho, meta, and para substitution patterns, halogen variants, and heteroaryl replacements of the benzyl group.

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